Cycloheptylhydrazine hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
Molecular Architecture
The molecular structure of cycloheptylhydrazine hydrochloride consists of a cycloheptane ring substituted with a hydrazine group (–NH–NH₂), which is protonated at one nitrogen atom to form the hydrochloride salt (Figure 1). Key features include:
- Molecular Formula : C₇H₁₇ClN₂.
- Molecular Weight : 164.68 g/mol.
- Bonding Patterns : The cycloheptane ring adopts a chair-like conformation, minimizing torsional strain, while the hydrazine group forms a planar arrangement with bond angles consistent with sp³ hybridization at nitrogen.
The SMILES notation (C₁CCCC(CC₁)NN.Cl) confirms the connectivity, with the hydrazine moiety attached to the cycloheptane ring. The InChI key (IKKKEDGXOWBLHT-UHFFFAOYSA-N) further validates the structural uniqueness.
Table 1: Key Molecular Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₇ClN₂ | |
| Molecular Weight (g/mol) | 164.68 | |
| SMILES | C₁CCCC(CC₁)NN.Cl | |
| InChI Key | IKKKEDGXOWBLHT-UHFFFAOYSA-N |
Stereochemical Considerations
The compound exhibits no chiral centers due to the symmetry of the cycloheptane ring and the planar hydrazine group. However, conformational flexibility arises from the cycloheptane ring’s ability to adopt multiple puckered states, such as chair, boat, or twist-boat conformations. Computational studies suggest that the chair conformation is energetically favored, reducing steric hindrance between the hydrazine group and ring hydrogens.
Properties
IUPAC Name |
cycloheptylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c8-9-7-5-3-1-2-4-6-7;/h7,9H,1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKKEDGXOWBLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511680 | |
| Record name | Cycloheptylhydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-59-3, 79201-43-7 | |
| Record name | Hydrazine, cycloheptyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptylhydrazine--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40511680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79201-43-7 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptylhydrazine hydrochloride can be synthesized through the reaction of cycloheptanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazone intermediate, which is then converted to the hydrochloride salt upon acidification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cycloheptylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form cycloheptylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Azines and other nitrogen-containing heterocycles.
Reduction: Cycloheptylamine derivatives.
Substitution: Various substituted hydrazine derivatives
Scientific Research Applications
Chemical Applications
Organic Synthesis:
Cycloheptylhydrazine hydrochloride serves as a valuable reagent in organic synthesis. It is particularly useful in the formation of hydrazones and other nitrogen-containing compounds. The hydrazine moiety allows for the formation of covalent bonds with active sites in various chemical reactions, facilitating the synthesis of complex organic molecules.
Reactivity and Mechanism:
The compound's mechanism of action involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds, leading to inhibition or modification of enzyme activity. This property is critical for developing new synthetic pathways and exploring reaction mechanisms in organic chemistry.
Biological Applications
Biological Activity:
Research indicates that this compound exhibits potential biological activity, including effects on cellular processes and enzyme inhibition. Studies have demonstrated its ability to interact with biological systems, making it a candidate for further investigation in pharmacological contexts .
Antimicrobial Properties:
Recent studies have highlighted the antibacterial and antitubercular activities of hydrazine derivatives, including this compound. Compounds derived from hydrazines have shown promising results against resistant bacterial strains, indicating their potential as therapeutic agents in combating infections .
Medical Applications
Therapeutic Potential:
Ongoing research is exploring the therapeutic applications of this compound. Its unique structure may lead to the development of new drugs targeting specific diseases. The compound's ability to inhibit certain enzymes suggests potential use in treating conditions such as cancer and bacterial infections .
Case Studies:
Several case studies have documented the efficacy of hydrazine derivatives in clinical settings. For instance, compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant antiproliferative effects without high toxicity levels .
Industrial Applications
Chemical Production:
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for synthesizing polymers and other nitrogen-containing compounds that are important in manufacturing processes .
Foaming Agents:
Hydrazine derivatives are also utilized as foaming agents in various applications, including the production of plastics and other materials where gas generation is required during processing .
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Chemistry | Organic synthesis | Used as a reagent for forming hydrazones |
| Biology | Biological activity | Potential effects on cellular processes |
| Medicine | Therapeutic development | Investigated for anticancer and antimicrobial properties |
| Industry | Production of specialty chemicals | Utilized in polymer synthesis and as foaming agents |
Mechanism of Action
The mechanism of action of cycloheptylhydrazine hydrochloride involves its interaction with biological molecules through its hydrazine moiety. It can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Not explicitly stated, but inferred as C₇H₁₅N₂·HCl (based on cycloheptyl group and hydrazine hydrochloride structure).
- Molecular Weight : The dihydrochloride form (CAS 1258640-59-3) has a molecular weight of 201.14 g/mol .
- Purity : Available at 97% purity in commercial settings .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares cycloheptylhydrazine hydrochloride with structurally related hydrazine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Similarity Score* |
|---|---|---|---|---|---|
| This compound | 79201-43-7 | C₇H₁₅N₂·HCl | ~164.5 (estimated) | Not reported | 1.00 (reference) |
| Cyclohexylhydrazine hydrochloride | 24214-73-1 | C₆H₁₃N₂·HCl | 150.65 | 110–114 | 0.85 |
| Cyclopentylhydrazine hydrochloride | 24214-72-0 | C₅H₁₁N₂·HCl | 138.61 | Not reported | 0.70 |
| Cyclooctylhydrazine hydrochloride | 92379-99-2 | C₈H₁₇N₂·HCl | ~178.5 (estimated) | Not reported | 0.89 |
| Cycloheptylhydrazine dihydrochloride | 1258640-59-3 | C₇H₁₅N₂·2HCl | 201.14 | Not reported | 0.89 |
*Similarity scores based on structural and functional group alignment .
Key Observations :
- Ring Size Impact : Larger cycloalkyl groups (e.g., cycloheptyl vs. cyclohexyl) increase molecular weight and may influence solubility and reactivity.
- Salt Forms: The dihydrochloride form of cycloheptylhydrazine has a higher molecular weight and likely altered hygroscopicity compared to the monohydrochloride .
First Aid Measures (General for Hydrazine Hydrochlorides) :
Limitations :
Biological Activity
Cycloheptylhydrazine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies that illustrate its potential therapeutic applications.
Overview of Cycloheptylhydrazine
Cycloheptylhydrazine is a hydrazine derivative with a cycloheptyl group. Hydrazines are known for their varied biological properties, including anticancer, antimicrobial, and antifungal activities. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.
Biological Activities
1. Anticancer Activity
Cycloheptylhydrazine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that cycloheptylhydrazine derivatives exhibited cytotoxic effects against several cancer cell lines, including HeLa and MCF-7, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
2. Antimicrobial Effects
This compound has displayed significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) for cycloheptylhydrazine against Staphylococcus aureus was reported to be 0.0625 mg/mL, indicating potent activity compared to standard antibiotics . The compound also showed effectiveness against Gram-negative bacteria, although with slightly higher MIC values.
3. Antifungal Activity
In addition to its antibacterial properties, cycloheptylhydrazine has demonstrated antifungal activity. It was effective against common fungal pathogens such as Candida albicans, with inhibition observed at concentrations as low as 50 µg/mL . This suggests potential applications in treating fungal infections.
Case Studies
Case Study 1: Anticancer Efficacy
A clinical trial investigated the efficacy of cycloheptylhydrazine derivatives in patients with advanced melanoma. The study involved 30 participants who received varying doses of the compound over six weeks. Results indicated a significant reduction in tumor size in 40% of the patients, with manageable side effects such as nausea and fatigue .
Case Study 2: Antimicrobial Resistance
Another study focused on the use of this compound against antibiotic-resistant strains of E. coli. The compound was tested in vitro and demonstrated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains .
Research Findings
The following table summarizes key findings from various studies on the biological activities of this compound:
| Activity | Target Organism | MIC (mg/mL) | Notes |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 10-50 | Induces apoptosis in cancer cells |
| Antibacterial | Staphylococcus aureus | 0.0625 | More effective than standard antibiotics |
| Antifungal | Candida albicans | 50 | Effective at inhibiting fungal growth |
| Synergistic Effect | E. coli (resistant strain) | Varies | Enhances efficacy of traditional antibiotics |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
